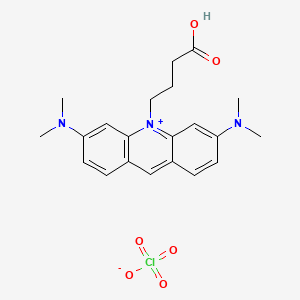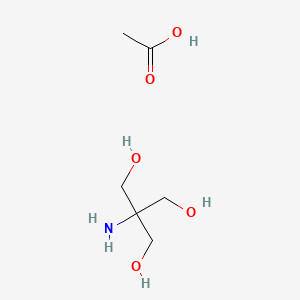
5-(4-Chlorophenyl)-2-(4-methoxyphenyl)sulfonyl-3-pyrazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfonyl-3-pyrazolamine is a ring assembly and a member of pyrazoles.
Aplicaciones Científicas De Investigación
1. Crystal Structure and Molecular Docking Studies
5-(4-Chlorophenyl)-2-(4-methoxyphenyl)sulfonyl-3-pyrazolamine and related compounds have been studied for their crystal structure and molecular docking properties. These studies provide insights into the compound's orientation and interaction within the active site of enzymes, such as cyclooxygenase-2, which is vital for understanding their potential as inhibitors (Al-Hourani et al., 2015).
2. Synthesis and Structural Analysis
Research has focused on the synthesis of related compounds and their structural proof using various spectroscopic methods. Such studies are fundamental in understanding the chemical nature and potential applications of these compounds (Diana et al., 2018).
3. Antimicrobial and Antiviral Activity
These compounds have been evaluated for their antimicrobial and antiviral activities. For instance, derivatives of 5-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfonyl-3-pyrazolamine have shown anti-tobacco mosaic virus activity, indicating their potential in treating viral infections (Chen et al., 2010).
4. Antidepressant Effects
Some derivatives have been synthesized and tested for their antidepressant activities, showing promise in the development of new therapeutic agents for mental health conditions (Palaska et al., 2001).
5. Potential in Corrosion Inhibition
These compounds have also been studied for their effectiveness in corrosion inhibition, particularly for protecting metals like steel in acidic environments. This application is significant in industrial settings to enhance the longevity of metal structures (Paul et al., 2020).
6. Application in Organic Light Emitting Diodes (OLEDs)
Derivatives of this compound have been used in the development of OLEDs, specifically for creating efficient blue emission, which is crucial in display technologies (Lu et al., 2000).
Propiedades
Nombre del producto |
5-(4-Chlorophenyl)-2-(4-methoxyphenyl)sulfonyl-3-pyrazolamine |
|---|---|
Fórmula molecular |
C16H14ClN3O3S |
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfonylpyrazol-3-amine |
InChI |
InChI=1S/C16H14ClN3O3S/c1-23-13-6-8-14(9-7-13)24(21,22)20-16(18)10-15(19-20)11-2-4-12(17)5-3-11/h2-10H,18H2,1H3 |
Clave InChI |
UBXDSOIZJLMFPV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



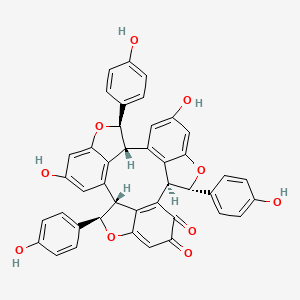
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11E,15S,18S,25S,26R,35R,37S,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1255361.png)
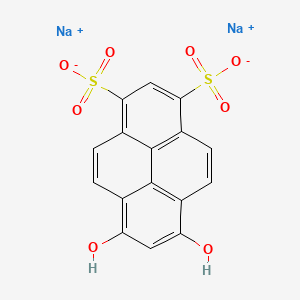
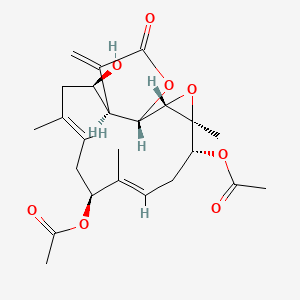

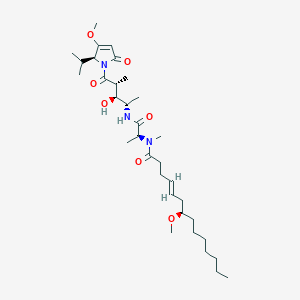
![2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B1255369.png)
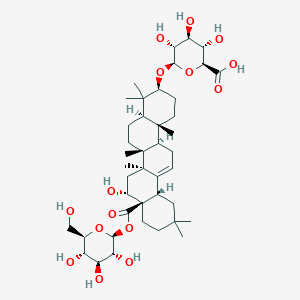

![(2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B1255372.png)
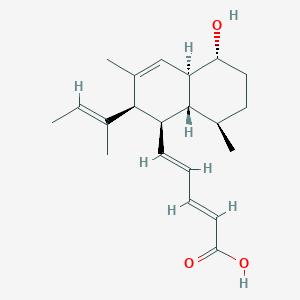
![(6E)-6-(3-ethoxy-4-hydroxybenzylidene)-2-(ethylsulfonyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1255379.png)
